N,O-Bis(trifluoroacetil)hidroxilamina

Descripción general

Descripción

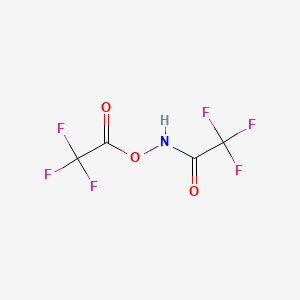

N,O-Bis(trifluoroacetyl)hydroxylamine, also known as N,O-Bis(trifluoroacetyl)hydroxylamine, is a useful research compound. Its molecular formula is C4HF6NO3 and its molecular weight is 225.05 g/mol. The purity is usually 95%.

The exact mass of the compound N,O-Bis(trifluoroacetyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,O-Bis(trifluoroacetyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,O-Bis(trifluoroacetyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fuente de Nitrógeno Electrofílico

N,O-Bis(trifluoroacetil)hidroxilamina actúa como una fuente de nitrógeno electrofílico en la síntesis orgánica . Es particularmente útil en la síntesis catalítica de N-(trifluoroacetil)sulfiliminas, donde reacciona con sulfuros en presencia de un catalizador de triflato de cobre(II) . Este proceso destaca su papel en la introducción de la funcionalidad de nitrógeno en varios marcos moleculares.

Protección y Desprotección de Aminas

Este compuesto se emplea en la protección y desprotección de grupos amino en la química de péptidos y proteínas . El grupo trifluoroacetil es un grupo protector para las aminas, y la this compound se utiliza como intermedio en estas reacciones, proporcionando un medio para regular la reactividad de los grupos amino durante secuencias de síntesis complejas.

Reactivo de Síntesis Orgánica

En la síntesis orgánica, la this compound se utiliza como un reactivo en varias reacciones químicas, incluyendo aminaciones y reacciones redox . Su reactividad la convierte en un reactivo versátil para introducir o modificar grupos funcionales que contienen nitrógeno en moléculas orgánicas.

Intermedio en la Síntesis Química

Actúa como un intermedio en la síntesis de entidades químicas más complejas . Su papel como intermedio es crucial en los procesos de síntesis de múltiples pasos donde la introducción de nitrógeno es necesaria para el producto final.

Reacciones Redox

La this compound está involucrada en reacciones redox donde puede donar o aceptar electrones, dependiendo de las condiciones de reacción . Esta propiedad se explota en varias aplicaciones sintéticas, particularmente en la industria farmacéutica.

Aplicaciones de Síntesis Catalítica

El compuesto se utiliza en procesos de síntesis catalítica para mejorar la eficiencia y selectividad de las reacciones químicas . Su capacidad de actuar como catalizador permite el desarrollo de procesos químicos más sostenibles y rentables.

Mecanismo De Acción

Target of Action

N,O-Bis(trifluoroacetyl)hydroxylamine, also known as BTFAN, is an organic compound that plays a significant role in organic synthesis . The primary targets of BTFAN are the amino groups in organic compounds . It is used as a reagent in various chemical reactions, including amino protection and deprotection reactions, amination reactions, and one-carbon oxidative reduction reactions .

Mode of Action

BTFAN interacts with its targets by acting as an electrophilic nitrogen source . It facilitates the conversion of sulfides into N-(trifluoroacetyl)sulfilimines in a Cu(OTf)2-catalyzed trifluoroacetamidation process . This interaction results in the transformation of the target compounds, enabling further reactions or modifications.

Result of Action

The molecular and cellular effects of BTFAN’s action are primarily related to its role in facilitating chemical reactions. By acting as an electrophilic nitrogen source, BTFAN enables the transformation of target compounds, potentially leading to the synthesis of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of BTFAN can be influenced by various environmental factors. For instance, BTFAN is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water . Therefore, the choice of solvent can significantly impact its reactivity. Additionally, BTFAN is sensitive to moisture and heat, and should be stored under inert gas at temperatures between 0-10°C . These factors must be carefully controlled to ensure the effective use of BTFAN in organic synthesis.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2,2,2-trifluoroacetyl)amino] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO3/c5-3(6,7)1(12)11-14-2(13)4(8,9)10/h(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSAMXITKBXZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060990 | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-78-6 | |

| Record name | (2,2,2-Trifluoroacetyl)azanyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, (2,2,2-trifluoroacetyl)azanyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic trifluoroacetohydroxamic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N,O-Bis(trifluoroacetyl)hydroxylamine a useful reagent in organic synthesis?

A1: N,O-Bis(trifluoroacetyl)hydroxylamine serves as an efficient electrophilic nitrogen source for the synthesis of N-(trifluoroacetyl)sulfilimines. [] This reaction proceeds in the presence of a copper catalyst, specifically Cu(OTf)2. [] The appeal of this reagent lies in its ease of synthesis using readily available and cost-effective starting materials: trifluoroacetic anhydride and hydroxylamine hydrochloride. []

Q2: What are the key physical and spectroscopic characteristics of N,O-Bis(trifluoroacetyl)hydroxylamine?

A2: N,O-Bis(trifluoroacetyl)hydroxylamine has a molecular formula of C4HF6NO3 and a molecular weight of 225.05 g/mol. [] It exhibits a melting point range of 40-50°C and can be further purified through recrystallization from dichloromethane. [] Spectroscopically, it can be characterized by 19F NMR with peaks at δ -73.7 (s) and -74.5 (s), and by IR spectroscopy with characteristic peaks at 1848 cm-1 and 1706 cm-1. []

Q3: Are there any handling and storage considerations for N,O-Bis(trifluoroacetyl)hydroxylamine?

A3: Yes, N,O-Bis(trifluoroacetyl)hydroxylamine is hygroscopic. [] It is crucial to store this compound in a vacuum desiccator to prevent moisture absorption. [] Proper handling techniques should be employed to minimize exposure to moisture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.